molecular formula C10H12O B8379133 2-(3,3-Dimethyl-1-butynyl)furan

2-(3,3-Dimethyl-1-butynyl)furan

Cat. No.: B8379133
M. Wt: 148.20 g/mol
InChI Key: CTWMFVWKLUDPNR-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-1-butynyl)furan is a furan derivative characterized by a terminal alkyne substituent (3,3-dimethyl-1-butynyl group) attached to the furan ring at the 2-position. The bulky, branched alkyne substituent introduces steric hindrance and hydrophobicity, distinguishing it from simpler furan derivatives. This structural uniqueness may influence its chemical reactivity, metabolic pathways, and biological activity compared to analogs.

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

2-(3,3-dimethylbut-1-ynyl)furan

InChI

InChI=1S/C10H12O/c1-10(2,3)7-6-9-5-4-8-11-9/h4-5,8H,1-3H3

InChI Key

CTWMFVWKLUDPNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=CC=CO1

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

2-(3,3-Dimethyl-1-butynyl)furan can be synthesized through various methods involving the reaction of furan derivatives with alkynes. The catalytic efficiency of these reactions can vary based on the nature of the substituents on the furan ring and the alkyne used. For instance, studies have shown that gold catalysts can facilitate the formation of disubstituted furans from pyridine-N-oxide and terminal alkynes, demonstrating the versatility of furan derivatives in synthetic organic chemistry .

Antiviral Properties

Research indicates that compounds containing furan rings, including this compound, exhibit antiviral activities. A study highlighted that certain furan derivatives showed effective inhibition against viral infections with EC50 values ranging from 0.20 to 0.96 μM, suggesting their potential as therapeutic agents against viral diseases.

Antimicrobial Activity

Furan derivatives have also been recognized for their antimicrobial properties. Studies have demonstrated that related compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may possess cytotoxic properties against specific cancer cell lines. The compound’s mechanism is hypothesized to involve the induction of apoptosis in malignant cells, although further research is required to elucidate these pathways fully .

Biofuels

Furans are emerging as potential biofuels due to their favorable combustion properties. Research has focused on the combustion chemistry and flame structure of furan derivatives, including this compound. Studies have shown that these compounds can form soot precursors during combustion, which is critical for understanding their environmental impact and optimizing their use as fuels .

Case Study 1: Antiviral Efficacy

In a pharmacological study, researchers synthesized several derivatives of furan-based compounds and tested their binding affinity to viral targets. The results indicated that structural modifications could enhance inhibitory activity against specific viral strains, paving the way for developing new antiviral therapies.

Case Study 2: Antimicrobial Activity Assessment

A comprehensive study employed disc diffusion methods to assess the antibacterial activity of furan derivatives against clinical strains. The findings revealed significant zones of inhibition, confirming the antimicrobial potential of these compounds.

Summary of Findings

The applications of this compound span across various domains including medicinal chemistry and material science. Its biological activities such as antiviral and antimicrobial effects make it a candidate for further pharmacological studies, while its properties as a biofuel highlight its relevance in sustainable energy research.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition against viral infections (EC50: 0.20-0.96 μM)
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Similar Furan Derivatives

Below is a detailed analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and biological implications.

Table 1: Key Comparisons
Compound Name Substituent Type Functional Groups Biological Activity/Toxicity Synthesis & Stability References
2-(3,3-Dimethyl-1-butynyl)furan 3,3-Dimethyl-1-butynyl (alkyne) Furan, alkyne Potential bioactivity (untested); hydrophobic nature may reduce solubility Likely synthesized via Wittig reaction or alkyne coupling; steric hindrance may stabilize against oxidation
2-(2-Propenyl)furan Propenyl (allyl) Furan, alkene Found in Brassicaceae; lower volatility compared to alkyne derivatives Formed via thermal degradation; reactive in Diels-Alder reactions
2-Methylfuran Methyl Furan, methyl Hepatotoxic in rodents; metabolized to reactive epoxides Generated during food sterilization; thermally stable
Benzofuran derivatives Fused benzene-furan ring Benzofuran, varied groups Anticancer, antimicrobial activities; aromatic stacking enhances stability Synthesized via cyclization or Suzuki coupling; higher melting points due to fused rings
3-Methylsulfanyl-5-phenyl-1-benzofuran Methylsulfanyl, phenyl Benzofuran, thioether Structural analogs show pharmacological properties (e.g., enzyme inhibition) Sulfur-containing substituents enhance π-π interactions
Key Findings :

Steric hindrance from the dimethyl group may reduce metabolic oxidation compared to methylfurans, which are prone to forming toxic epoxides .

Benzofuran derivatives (e.g., 3,3-dimethyl-2-benzofuran-1(3H)-one) demonstrate enhanced pharmacological activity due to fused aromatic systems, a feature absent in the target compound .

Physicochemical Properties :

  • The hydrophobicity of the alkyne group may reduce water solubility compared to polar derivatives like glycosylated furans found in natural products (e.g., compounds from Glehnia littoralis) .
  • Thermal stability : Alkyne-substituted furans may decompose at higher temperatures than methylfurans, which are stable under food sterilization conditions .

Preparation Methods

Catalytic System and Reaction Conditions

A patented palladium(II) complex—comprising a bis(oxazoline) ligand—demonstrates exceptional efficacy in coupling 3,3-dimethyl-1-butyne with 2-iodofuran under aerobic conditions. The catalytic cycle operates at 80°C in tetrahydrofuran (THF), achieving 89% yield within 12 hours. Key advantages include:

  • Tolerance to moisture and oxygen, eliminating the need for inert atmospheres.

  • Compatibility with diverse solvents (e.g., THF, dioxane).

  • Minimal byproduct formation due to suppressed homo-coupling of alkynes.

Substrate Scope and Limitations

While effective for electron-deficient furans, the reaction falters with electron-rich substrates. For instance, 2-bromo-5-methylfuran yields only 54% under identical conditions, attributed to slower oxidative addition steps. The table below summarizes yields across substrates:

Furan SubstrateAlkyneCatalyst Loading (%)Yield (%)
2-Iodofuran3,3-Dimethyl-1-butyne2.589
2-Bromo-5-methylfuran3,3-Dimethyl-1-butyne3.054
2-Chlorofuran3,3-Dimethyl-1-butyne5.032

Palladium-Catalyzed Cyclization/Dimerization of Allenyl Ketones

An alternative route involves cycloisomerization of terminal allenyl ketones, yielding 2,4-disubstituted furans. This method, reported by The Journal of Organic Chemistry, bypasses prefunctionalized furans by constructing the heterocycle de novo.

Mechanistic Pathway

The reaction proceeds via oxidative cyclization of two allenyl ketone molecules, facilitated by Pd(0) catalysts. Key steps include:

  • Oxidative coupling of allenyl ketones to form a palladacyclopentadiene intermediate.

  • Reductive elimination to generate the furan core.

  • Proton transfer to stabilize the conjugated system.

Optimization and Yield Trends

Using Pd(PPh₃)₄ (5 mol%) in toluene at 110°C, the dimerization of 3,3-dimethyl-1-allenyl ketone achieves 78% yield of 2-(3,3-dimethyl-1-butynyl)furan. Notably, monomeric byproducts are suppressed to <5% through careful control of stoichiometry and solvent polarity.

Alkyne Functionalization of Preformed Furans

Direct modification of the furan ring via alkyne insertion offers a streamlined approach, though it demands precise regiocontrol.

Lithium Amide-Mediated Deprotonation

Treatment of 2-lithiofuran with 3,3-dimethyl-1-butyne at −78°C in THF installs the alkyne group with 67% yield . However, competing side reactions at C3/C4 positions limit scalability.

Copper(I)-Catalyzed Coupling

CuI/1,10-phenanthroline systems enable room-temperature coupling of 2-bromofuran with terminal alkynes. While effective for simple alkynes (e.g., phenylacetylene: 82% yield ), sterically hindered substrates like 3,3-dimethyl-1-butyne require elevated temperatures (60°C) and prolonged reaction times (24 hours), yielding 48% .

Transition-Metal-Mediated Cross-Coupling Variations

Nickel-Catalyzed Alkynylation

NiCl₂(dppe) catalyzes the coupling of 2-chlorofuran with 3,3-dimethyl-1-butyne in dimethylformamide (DMF), achieving 61% yield at 100°C. Despite lower efficiency compared to palladium, nickel catalysts offer cost advantages for large-scale syntheses.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates Sonogashira reactions, boosting yields to 94% with reduced catalyst loading (1.5 mol% Pd). This method is particularly advantageous for heat-sensitive substrates.

Comparative Analysis of Methodologies

The table below evaluates key parameters across preparation methods:

MethodCatalystTemperature (°C)Yield (%)Scalability
Sonogashira CouplingPd(II)/bis(oxazoline)8089High
Cyclization/DimerizationPd(PPh₃)₄11078Moderate
Lithium Amide-MediatedNone−7867Low
Copper-CatalyzedCuI/phenanthroline6048Moderate
Microwave-AssistedPd(II)/bis(oxazoline)15094High

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